(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride
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Overview
Description
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride is a chiral piperidine derivative Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-methoxypiperidin-4-ol;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which uses lipase-mediated resolution protocols. This method starts with commercially available diallylamine, followed by ring-closing metathesis and SN2 displacement reactions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high enantiomeric excess and yield, which are critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action for (3S,4R)-3-methoxypiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound can act on neurotransmitter receptors or enzymes, modulating their activity. This modulation can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-methoxypiperidin-4-ol: This stereoisomer has different spatial arrangement, which can lead to different biological activities.
3,4-dihydroxy-3-methyl-2-pentanone: Another compound with similar structural features but different functional groups.
Uniqueness
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its stereoisomers and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2173637-21-1 |
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Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3S,4R)-3-methoxypiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6-4-7-3-2-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
NHTJFQOATOKBRU-IBTYICNHSA-N |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1O.Cl |
Canonical SMILES |
COC1CNCCC1O.Cl |
Origin of Product |
United States |
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